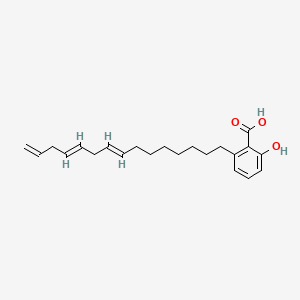

Anacardic acid triene

Description

2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid has been reported in Anacardium occidentale with data available.

Properties

IUPAC Name |

2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVGEKPNSCFQIR-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872877 | |

| Record name | 2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103904-73-0 | |

| Record name | 2-Hydroxy-6-(8Z,11Z)-8,11,14-pentadecatrien-1-ylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103904-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anacardic Acid Triene: A Technical Guide to its Natural Sources, Biosynthesis, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acids are a class of phenolic lipids primarily found in the cashew nut shell liquid (CNSL) of Anacardium occidentale. These compounds are characterized by a salicylic (B10762653) acid moiety with a C15 alkyl chain that varies in its degree of unsaturation. The triene variant, specifically 6-[8(Z),11(Z),14-pentadecatrienyl]salicylic acid, is often the most abundant and biologically active form. Anacardic acid triene has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and key signaling pathways modulated by this compound, along with detailed experimental protocols relevant to its study.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its primary and most commercially significant source being the cashew tree. However, it is also present in other plant species in lesser quantities.

Major Natural Sources

-

Anacardium occidentale (Cashew Tree): The cashew nut shell liquid (CNSL) is the most abundant natural source of anacardic acids, where they can constitute 60-90% of the liquid's composition.[1] The triene form is typically the most prevalent, followed by the diene and monoene congeners. The exact ratio of these anacardic acid variants can be influenced by factors such as the geographic origin of the cashew, the maturity of the plant, and the extraction method employed.[1]

-

Ginkgo biloba (Ginkgo Tree): The leaves of the Ginkgo biloba tree are a known, albeit minor, source of anacardic acids.[1]

-

Pelargonium species (Geraniums): Certain species of geraniums also produce anacardic acids, although in smaller quantities compared to the cashew tree.[1]

Quantitative Data on this compound Content

The concentration of this compound and its congeners in natural sources, particularly in CNSL, has been a subject of numerous analytical studies. The following tables summarize the quantitative data from various analyses.

| Plant Source | Plant Part | Total Anacardic Acids (% of extract) | This compound (% of total anacardic acids) | Reference |

| Anacardium occidentale | Nut Shell Liquid | 60-90% | 36-50% | [1] |

| Anacardium occidentale | Nut Shell Liquid | 62.90% | 28.00% | [2] |

| Anacardium occidentale | Nut Shell Liquid | Not Specified | 43.62% | [3] |

| Sample ID | This compound (μg/mg of CNSL) | Anacardic Acid Diene (μg/mg of CNSL) | Anacardic Acid Monoene (μg/mg of CNSL) | Reference |

| CNSL 701 | 351.2 | 133.7 | 221.1 | [4] |

| CNSL 704 | 326.5 | 273.2 | 255.0 | [4] |

| CNSL 709 | 299.9 | 231.6 | 203.9 | [4] |

| CNSL 710 | 308.0 | 141.4 | 198.8 | [4] |

| CNSL 715 | 311.2 | 221.6 | 187.2 | [4] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the interplay of fatty acid and polyketide synthesis pathways. The core of the anacardic acid molecule, the salicylic acid moiety, is synthesized via a type III polyketide synthase (PKS). The triene alkyl chain is derived from fatty acid metabolism.

The proposed biosynthetic pathway commences with a starter molecule, a fatty acid CoA ester, which undergoes a series of condensation reactions with malonyl-CoA, catalyzed by a type III PKS. The introduction of the three double bonds in the C15 alkyl chain is achieved through the action of fatty acid desaturases.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. Two prominent pathways that have been identified are the PI3K/Akt pathway, particularly in the context of immune response, and the VEGF signaling pathway, which is crucial in cancer progression.

PI3K/Akt Signaling Pathway in Neutrophils

Anacardic acid has been shown to stimulate the production of neutrophil extracellular traps (NETs), a mechanism used by neutrophils to combat pathogens. This process is dependent on the activation of the PI3K/Akt signaling pathway, which is initiated through the interaction of anacardic acid with sphingosine-1-phosphate (S1P) receptors on the neutrophil surface.

VEGF Signaling Pathway in Cancer

Anacardic acid has demonstrated anti-metastatic properties by targeting the Vascular Endothelial Growth Factor (VEGF)-induced signaling pathway. By inhibiting this pathway, anacardic acid can suppress the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from its primary source, cashew nut shell liquid.

Extraction of Anacardic Acids from Cashew Nut Shell Liquid

Objective: To extract the mixture of anacardic acids from CNSL.

Materials:

-

Cashew nut shells

-

Soxhlet apparatus

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Grind the cashew nut shells into a coarse powder.

-

Place the powdered shells in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with hexane to about two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the flask. The hexane will vaporize, condense in the condenser, and drip down onto the cashew shell powder, extracting the CNSL.

-

Continue the extraction for 4-6 hours.

-

After extraction, concentrate the hexane extract using a rotary evaporator under reduced pressure to obtain the crude CNSL.

Isolation of Anacardic Acids via Calcium Salt Precipitation

Objective: To selectively isolate anacardic acids from the crude CNSL.

Materials:

-

Crude CNSL

-

Methanol

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Distilled water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Filtration apparatus

Procedure:

-

Dissolve 100 g of crude CNSL in 600 mL of 95% methanol.

-

Slowly add 50 g of calcium hydroxide to the solution with constant stirring. A precipitate of calcium anacardate will form.

-

Continue stirring for 3 hours at 50°C.

-

Filter the precipitate and wash it thoroughly with methanol.

-

Suspend the calcium anacardate precipitate in 440 mL of distilled water.

-

Add 60 mL of concentrated HCl to the suspension and stir for 1 hour to convert the calcium salt back to anacardic acid.

-

Extract the aqueous suspension with ethyl acetate (2 x 150 mL).

-

Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to yield the purified mixture of anacardic acids.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify the different anacardic acid congeners.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

Acetonitrile and water (both acidified with acetic acid to pH 3.0) in an 80:20 ratio (v/v).

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Detection wavelength: 280 nm

-

Column temperature: 25°C

Sample Preparation:

-

Dissolve a known amount of the anacardic acid mixture in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

Objective: To elucidate the chemical structure of the isolated this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

Solvent:

-

Deuterated chloroform (B151607) (CDCl₃)

¹H NMR Spectral Data for this compound:

-

Aromatic protons: Signals typically appear between δ 6.7 and 7.4 ppm.

-

Olefinic protons: Resonances for the double bond protons are observed between δ 5.0 and 5.9 ppm.

-

Alkyl chain protons: A complex multiplet is usually seen in the region of δ 1.2 to 3.0 ppm.

-

Carboxylic acid proton: A broad singlet appears downfield, typically above δ 10 ppm.

¹³C NMR Spectral Data for this compound:

-

Carboxylic carbon: Signal around δ 175-180 ppm.

-

Aromatic carbons: Resonances in the range of δ 110-160 ppm.

-

Olefinic carbons: Signals appear between δ 120 and 135 ppm.

-

Alkyl carbons: A series of signals in the upfield region, typically between δ 14 and 40 ppm.

Conclusion

This compound, a prominent constituent of cashew nut shell liquid, continues to be a molecule of significant scientific and therapeutic interest. Its unique chemical structure, arising from a fascinating biosynthetic pathway, underpins its diverse biological activities. The ability of this compound to modulate key cellular signaling pathways, such as the PI3K/Akt and VEGF pathways, highlights its potential as a lead compound in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the chemistry and biology of this promising natural product. Future research should focus on elucidating the complete enzymatic machinery of its biosynthesis and further unraveling the intricacies of its interactions with cellular targets to fully harness its therapeutic potential.

References

Anacardic Acid Triene: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acid, a phenolic lipid primarily sourced from cashew nut shell liquid (CNSL), is a molecule of significant interest in the scientific community. It exists as a mixture of congeners with varying degrees of unsaturation in their C15 alkyl side chain. Among these, the triene form (6-[(8Z,11Z,14Z)-pentadeca-8,11,14-trien-1-yl]salicylic acid) has demonstrated a range of potent biological activities, often surpassing its monoene and diene counterparts. This technical guide provides an in-depth overview of the biological activities of anacardic acid triene, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Biological Activity of Anacardic Acid and its Congeners

The degree of unsaturation in the alkyl side chain of anacardic acid plays a crucial role in its biological efficacy. The following tables summarize the quantitative data available for this compound and its related forms across various biological assays.

| Activity | This compound (15:3) | Anacardic Acid Diene (15:2) | Anacardic Acid Monoene (15:1) | Saturated Anacardic Acid (15:0) | Reference(s) |

| Antioxidant (DPPH) | IC50: 810 ppm | IC50: 1780 ppm | IC50: 2060 ppm | - | [1] |

| Anticholinesterase | More potent than diene/monoene | Less potent than triene | Less potent than triene | - | [2][3] |

| Cytotoxicity (Artemia salina) | LC50: 0.35 ppm | LC50: 0.9 ppm | LC50: 1.4 ppm | LC50: > 5 ppm | [4] |

Table 1: Comparative Biological Activities of Anacardic Acid Congeners. This table highlights the superior antioxidant, anticholinesterase, and cytotoxic activities of the triene form of anacardic acid compared to its less unsaturated counterparts.

| Enzyme Inhibition | This compound | Reference(s) |

| Soybean Lipoxygenase-1 | IC50 = 60 µM | [5] |

| Xanthine Oxidase (Superoxide production) | 82% inhibition at 88 µM | [5] |

| NADH Oxidase | IC50 = 1.3 µg/ml | [5] |

Table 2: Enzyme Inhibitory Activity of this compound. This table details the potent inhibitory effects of this compound on several key enzymes.

| Antibacterial Activity (MIC) | This compound | Reference(s) |

| Streptococcus mutans | 1.56 µg/ml | [5][6] |

| Staphylococcus aureus | 6.25 µg/ml | [5][6] |

| S. aureus (MRSA) ATCC 33591 | 6.25 µg/ml | [5] |

Table 3: Antibacterial Activity of this compound. This table showcases the minimum inhibitory concentrations (MIC) of this compound against pathogenic bacteria.

Key Signaling Pathways Modulated by Anacardic Acid

Anacardic acid exerts its biological effects through the modulation of several critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Figure 1: Inhibition of Src/FAK/Rho GTPase pathway by anacardic acid.

Figure 2: Anacardic acid targeting of the VEGF signaling pathway.

Figure 3: Anacardic acid-induced PI3K/Akt signaling in neutrophils.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or ethanol)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the this compound dilutions to the respective wells.

-

For the control, add 100 µL of methanol instead of the sample.

-

For the blank, add 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader (absorbance at 412 nm)

Procedure:

-

Reagent Preparation:

-

Prepare AChE solution in Tris-HCl buffer.

-

Prepare ATCI and DTNB solutions in Tris-HCl buffer.

-

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with Tris-HCl buffer to various concentrations.

-

Assay:

-

In a 96-well microplate, add 25 µL of the this compound dilutions.

-

Add 50 µL of AChE solution to each well.

-

Incubate at 25°C for 15 minutes.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader in kinetic mode.

-

Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 The IC50 value is determined from the plot of % inhibition versus inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination against Staphylococcus aureus

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Materials:

-

This compound

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well microplate.

-

Inoculum Preparation: Prepare a bacterial suspension of S. aureus in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control (MHB + inoculum) and a sterility control (MHB only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxicity Assay using Artemia salina (Brine Shrimp Lethality Assay)

Objective: To assess the cytotoxic potential of this compound using brine shrimp larvae.

Materials:

-

This compound

-

Artemia salina eggs

-

Artificial seawater

-

Hatching tank

-

96-well microplate

-

Light source

-

Dissecting microscope

Procedure:

-

Hatching of Brine Shrimp: Hatch Artemia salina eggs in artificial seawater under constant aeration and illumination for 24-48 hours.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in artificial seawater.

-

Assay:

-

Transfer 10-15 nauplii (larvae) into each well of a 96-well microplate containing the this compound dilutions.

-

Include a negative control (seawater + solvent) and a positive control (e.g., potassium dichromate).

-

-

Incubation: Incubate the plate at room temperature for 24 hours.

-

Counting: After 24 hours, count the number of dead and live nauplii in each well under a dissecting microscope.

-

Calculation: The percentage of mortality is calculated for each concentration. The LC50 value (the concentration that causes 50% lethality) is determined using probit analysis or by plotting mortality percentage against the logarithm of the concentration.

Conclusion

This compound exhibits a remarkable spectrum of biological activities, making it a compelling candidate for further investigation in drug discovery and development. Its potent antioxidant, enzyme inhibitory, antibacterial, and cytotoxic properties, which are often superior to its less unsaturated counterparts, underscore the importance of the triene moiety for its bioactivity. The modulation of key signaling pathways such as the Src/FAK/Rho GTPase, VEGF, and PI3K/Akt pathways provides a mechanistic basis for its observed effects. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this promising natural product.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Natural Product Anacardic Acid from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Product Anacardic Acid from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anacardic acid (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by targeting Src/FAK/Rho GTPases signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Anacardic Acid Triene: A Technical Guide to its Antioxidant and Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacardic acids, particularly the triene variant (C15:3), are phenolic lipids derived from cashew nut shell liquid (CNSL) that exhibit significant biological activity.[1][2] This technical guide provides an in-depth analysis of the antioxidant and radical scavenging properties of anacardic acid triene. It has been demonstrated that the degree of unsaturation in the 15-carbon alkyl side chain directly correlates with its antioxidant efficacy, with the triene form showing superior activity compared to its monoene and diene counterparts.[1][3] This document consolidates quantitative data from various studies, details the experimental protocols used to evaluate its antioxidant capacity, and illustrates key mechanisms and workflows through diagrams. The primary antioxidant mechanisms include the inhibition of pro-oxidant enzymes like xanthine (B1682287) oxidase and lipoxygenase, metal ion chelation, and direct radical scavenging.[4][5][6] This guide is intended to serve as a comprehensive resource for researchers exploring the therapeutic potential of this compound in oxidative stress-related pathologies.

Introduction to this compound

Anacardic acids are the primary constituents of natural cashew nut shell liquid, a byproduct of the cashew industry.[1] They are derivatives of salicylic (B10762653) acid, featuring a 15-carbon alkyl side chain with varying degrees of unsaturation.[1][5] The mixture typically contains saturated (C15:0), monoene (C15:1), diene (C15:2), and triene (C15:3) forms.[7] The triene variant, 6-[8(Z),11(Z),14-pentadecatrienyl]salicylic acid, is often the most abundant and has garnered significant interest for its potent biological activities.[5][8]

The unique amphiphilic structure of anacardic acid, combining a hydrophilic salicylic acid head with a long, hydrophobic alkyl chain, is crucial for its bioactivity.[5][9] Increasing the number of double bonds in this side chain enhances its antioxidant, acetylcholinesterase (AChE) inhibition, and cytotoxic activities.[1][3]

References

- 1. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anacardium Plants: Chemical, Nutritional Composition and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]

- 9. mdpi.com [mdpi.com]

Anacardic Acid Triene: A Technical Guide to its Antibacterial Properties Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacardic acids are phenolic lipids, primarily sourced from the nutshell liquid of the cashew tree (Anacardium occidentale). These compounds are typically a mixture of congeners that differ by the degree of unsaturation in their 15-carbon alkyl side chain. The family includes saturated (C15:0), monoene (C15:1), diene (C15:2), and triene (C15:3) variants.[1][2] Among these, the triene form of anacardic acid has demonstrated particularly potent antibacterial activity, especially against a range of Gram-positive bacteria, including clinically significant drug-resistant strains.[3][4] This document provides an in-depth technical overview of the antibacterial properties of anacardic acid triene, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Antibacterial Activity

Anacardic acids exhibit potent, selective activity against Gram-positive bacteria while being largely ineffective against Gram-negative species.[1] The degree of unsaturation in the alkyl side chain is directly correlated with increased antibacterial efficacy, making the triene component a subject of significant interest.[3][5] The tables below summarize the Minimum Inhibitory Concentration (MIC) values reported for anacardic acid mixtures and their components against various Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Anacardic Acid (Natural Mixture) Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | USA300 | 3.1 - 6.3 | [1] |

| Staphylococcus aureus | ATCC 25923 | 3.13 | [1] |

| Streptococcus pyogenes | - | 1.6 - 3.1 | [1] |

| Streptococcus agalactiae | COH1 | 0.8 - 1.6 | [1] |

| Streptococcus mutans | UA159 | 0.36 - 0.48 | [6][7] |

| Enterococcus faecalis | - | 6.25 | [8][9] |

| Bacillus subtilis | - | Highly Sensitive | [5] |

Note: Natural cashew nut shell extract contains a mixture of saturated, monoene, diene, and triene anacardic acids.

Table 2: Comparative Activity of Anacardic Acid Congeners

| Bacterial Species | Comparison Metric | Observation | Reference(s) |

| Staphylococcus aureus | Activity vs. Salicylic (B10762653) Acid | Triene (C15:3) is 64x more effective. | [1] |

| Streptococcus mutans | Activity vs. Salicylic Acid | Triene (C15:3) is 2048x more effective. | [1] |

| Staphylococcus aureus (MRSA) | Structure-Activity | Unsaturation in the side chain increases activity. | [3][4] |

Mechanism of Action

The primary antibacterial mechanism of anacardic acid is the disruption of the bacterial cell membrane's integrity.[10] This action is attributed to the amphipathic nature of the molecule, where the hydrophobic alkyl chain inserts into the lipid bilayer while the hydrophilic salicylic acid headgroup remains at the surface. This biophysical interaction leads to a cascade of detrimental effects.

-

Membrane Depolarization: Insertion of anacardic acid into the membrane disrupts the electrochemical gradient. This dissipation of membrane potential is a rapid event that inhibits essential cellular processes reliant on proton motive force, such as ATP synthesis and nutrient transport.[11][12]

-

Increased Membrane Permeability: The disruption of the lipid bilayer leads to the formation of pores or channels, increasing the permeability of the membrane. This allows the influx of otherwise impermeant substances (like fluorescent dyes) and the leakage of critical intracellular components, such as ions, metabolites, and ATP, ultimately leading to cell death.[13]

-

Inhibition of Quorum Sensing (Secondary Mechanism): There is evidence to suggest that some fatty acids can interfere with bacterial communication systems, known as quorum sensing (QS).[14] In Staphylococcus aureus, the Agr system is a key QS pathway that regulates the expression of virulence factors.[15][16] By disrupting the membrane, anacardic acid may interfere with the signaling components of the Agr system, leading to a downregulation of toxins and other virulence factors.

References

- 1. Natural Product Anacardic Acid from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Product Anacardic Acid from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial action of anacardic acids against methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial effect of anacardic acid-loaded zein nanoparticles loaded on Streptococcus mutans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. advances.umw.edu.pl [advances.umw.edu.pl]

- 9. Antibiotic Resistance in Enterococcus faecalis Isolated from Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anacardic acid as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]

- 16. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

Anacardic Acid Triene: A Technical Whitepaper on Antifungal Activity and Mechanisms

An in-depth technical guide for researchers, scientists, and drug development professionals on the antifungal activity and mechanism of anacardic acid triene.

Introduction

Anacardic acids are a class of phenolic lipids primarily extracted from cashew nut shell liquid (CNSL), an agro-waste product from the Anacardium occidentale tree.[1][2] These compounds are salicylic (B10762653) acid derivatives distinguished by a 15-carbon alkyl side chain with varying degrees of unsaturation.[1] The mixture typically comprises saturated, monoenoic, dienoic, and trienoic forms.[3] The most abundant of these is the triene variant, 6-[8(Z),11(Z),14-pentadecatrienyl]salicylic acid, hereafter referred to as this compound.[1] While anacardic acids are collectively known for a broad spectrum of biological activities, including antibacterial, antioxidant, and antitumor effects, their specific antifungal properties and mechanisms are a subject of growing interest for the development of novel therapeutic agents.[4][5]

This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity. It consolidates quantitative data, details relevant experimental protocols, and illustrates the proposed mechanisms of action through signaling and workflow diagrams, offering a resource for researchers in mycology and drug discovery.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified against specific fungal pathogens. Notably, its activity is influenced by the degree of unsaturation in its C15 side chain, which affects the molecule's lipophilicity and, consequently, its ability to interact with fungal cell membranes.[4]

A comparative study against the dermatophyte Trychophyton rubrum found that the mono-unsaturated form of anacardic acid was more potent than the di- and tri-unsaturated forms.[4] This suggests that while unsaturation is important, an optimal level of lipophilicity is crucial for penetrating the fungal cell membrane.[4] The triene variant, being more polar, exhibited lower activity in this specific case.[4]

Table 1: Antifungal Activity of Anacardic Acids against Trychophyton rubrum

| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Fungicidal Concentration (MFC) (mg/mL) |

|---|---|---|

| Anacardic Acid Monoene (15:1) | 0.2567 | 0.5167 |

| Anacardic Acid Diene (15:2) | 0.6733 | 1.3553 |

| This compound (15:3) | 0.6733 | 1.3553 |

(Data sourced from da Silva et al., 2017)[4]

Broader antifungal effects have been noted for the anacardic acid mixture against various fungi, including inhibition of spore germination in Colletotrichum capsici and growth inhibition of Candida albicans at concentrations between 62.5 and 150 μg/mL.[1] Furthermore, anacardic acid (form not specified) has been shown to inhibit conidial germination and mycelial growth in the rice blast fungus Magnaporthe oryzae.[5]

Mechanism of Antifungal Action

The antifungal mechanism of anacardic acid is multifaceted, involving the induction of programmed cell death and potential disruption of the cell membrane. A significant portion of the mechanistic work has been performed on the rice blast fungus, Magnaporthe oryzae.

Induction of Apoptosis-Like Cell Death

-

Phosphatidylserine (PS) Externalization: The flipping of PS from the inner to the outer leaflet of the plasma membrane, a classic early apoptotic marker.[5]

-

Chromatin Condensation and DNA Degradation: Hallmarks of nuclear apoptosis.[5]

-

Loss of Mitochondrial Membrane Potential (MMP): Indicating the involvement of mitochondria in the death pathway.[5]

Interestingly, this apoptotic process appears to be caspase-independent, as it was not inhibited by the pan-caspase inhibitor Z-VAD-FMK.[5] Instead, the mechanism is likely mediated by a mitochondria-dependent pathway involving an ortholog of the Apoptosis-Inducing Factor (AIF).[5][6] Expression of this AIF ortholog was found to be upregulated following anacardic acid treatment, suggesting it translocates from the mitochondria to the nucleus to execute cell death.[5]

Caption: Proposed AIF-mediated apoptosis-like pathway.

Antioxidant Activity during Apoptosis

A notable aspect of anacardic acid's mechanism is its ability to decrease intracellular Reactive Oxygen Species (ROS) during the induction of apoptosis.[5][6] This is contrary to many apoptosis-inducing agents, which typically cause an accumulation of ROS. This finding confirms the potent antioxidant properties of anacardic acid, potentially linked to its known ability to inhibit enzymes like xanthine (B1682287) oxidase.[4]

Cell Membrane Disruption

The antifungal activity of anacardic acids is also attributed to their surfactant-like properties, which can cause physical disruption of the fungal cell membrane.[2] The amphiphilic nature of the molecule, with its hydrophilic salicylic acid head and hydrophobic alkyl tail, is critical for this action.[2] The degree of unsaturation in the tail influences the molecule's polarity and shape, thereby modulating its interaction with the lipid bilayer. As seen in the case of T. rubrum, the more linear and lipophilic monoene form was more effective than the bulkier, more polar triene form, suggesting membrane penetration is a key factor.[4]

Experimental Protocols

This section details generalized methodologies for key experiments cited in the analysis of anacardic acid's antifungal properties.

Protocol: Fungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar). Harvest spores or yeast cells and suspend them in sterile saline. Adjust the suspension to a concentration of 1-5 x 10⁵ CFU/mL using a hemocytometer or spectrophotometer.

-

Preparation of Anacardic Acid Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the anacardic acid stock solution with RPMI-1640 medium (or other suitable broth). Final concentrations should typically range from >1 mg/mL to <1 µg/mL.

-

Inoculation: Add 100 µL of the adjusted fungal inoculum to each well. Include a positive control (fungus + medium, no drug) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of anacardic acid that causes complete visual inhibition of fungal growth.

-

MFC Determination: Take an aliquot (e.g., 10 µL) from each well showing no visible growth and plate it onto a fresh drug-free agar plate. Incubate until growth is visible in the positive control. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Protocol: Analysis of Apoptosis-Like Cell Death

This workflow outlines key assays to confirm apoptosis in a fungal model like M. oryzae.

-

Treatment: Treat fungal cells (mycelia or germinated spores) with the MIC or a supra-MIC concentration of anacardic acid for a defined period (e.g., 2-6 hours). Use a solvent control (e.g., DMSO).

-

Phosphatidylserine Externalization (Annexin V Staining):

-

Harvest and wash the fungal protoplasts.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and a viability dye like Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze immediately via flow cytometry or fluorescence microscopy. Apoptotic cells will be Annexin V positive and PI negative.

-

-

DNA Degradation (TUNEL Assay):

-

Fix the treated fungal cells with 4% paraformaldehyde.

-

Permeabilize the cell walls with an appropriate enzyme (e.g., lyticase).

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction using a commercial kit, which labels the 3'-OH ends of fragmented DNA.

-

Analyze via fluorescence microscopy.

-

-

Mitochondrial Membrane Potential (MMP) Measurement:

-

Incubate treated cells with a potentiometric dye such as JC-1 or Rhodamine 123.

-

With JC-1, healthy mitochondria with high MMP will show red fluorescence (J-aggregates), while apoptotic mitochondria with low MMP will show green fluorescence (monomers).

-

Analyze the shift from red to green fluorescence via flow cytometry or microscopy.

-

Caption: Experimental workflow for antifungal mechanism study.

Conclusion and Future Directions

This compound demonstrates clear antifungal properties, although its efficacy can be lower than less unsaturated analogs against certain species, highlighting the importance of molecular lipophilicity in membrane interaction. The primary elucidated mechanism of action is the induction of a caspase-independent, AIF-mediated apoptosis-like cell death pathway, as demonstrated in Magnaporthe oryzae. Uniquely, this process is accompanied by a reduction in cellular ROS, underscoring the compound's intrinsic antioxidant nature.

For drug development professionals, this compound represents a promising natural scaffold. Future research should focus on:

-

Broad-Spectrum Activity: Screening against a wider panel of clinically relevant fungal pathogens, including resistant strains.

-

Synergistic Studies: Investigating potential synergies with existing antifungal drugs to enhance efficacy and overcome resistance.

-

Mechanism in Other Fungi: Determining if the AIF-mediated apoptotic pathway is a conserved mechanism across different fungal species.

-

Molecular Target Identification: Exploring other potential molecular targets, such as the inhibition of fungal histone acetyltransferases (HATs), a known activity of anacardic acid in other systems.[1]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: Utilizing medicinal chemistry to modify the anacardic acid structure to improve solubility, stability, and antifungal potency.[7]

By addressing these areas, the full potential of this compound and its derivatives as a novel class of antifungal agents can be realized.

References

- 1. grokipedia.com [grokipedia.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Product Anacardic Acid from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Anacardic acid as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Anacardic Acid Triene: A Comprehensive Technical Guide on its Discovery, History, and Scientific Profile

Anacardic acid triene, a prominent constituent of cashew nut shell liquid (CNSL), has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, history, and key scientific data related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Natural Occurrence

Anacardic acids are a class of phenolic lipids first chemically analyzed from the oil of the cashew nut shell (Anacardium occidentale) in 1847.[1] It was later understood that this was not a single compound but a mixture of salicylic (B10762653) acid derivatives with a 15-carbon alkyl side chain varying in its degree of unsaturation.[1][2] These variants include saturated (15:0), monoene (15:1), diene (15:2), and triene (15:3) forms.[2]

Natural CNSL, extracted from the honeycomb-like pericarp of the cashew nut, is the primary source of anacardic acids, where they can constitute 60-70% of the liquid's composition.[2][3] The triene variant, 6-[(8Z,11Z,14Z)-pentadecatrienyl]salicylic acid, is often the most abundant of the anacardic acids, with its relative proportion varying based on factors like the geographic origin of the cashew and the extraction method used.[2] Cold, solvent-based extraction methods, such as using hexane (B92381) at room temperature, are preferred for obtaining "natural" CNSL, which is rich in anacardic acids.[4][5][6] In contrast, heat-based extraction leads to decarboxylation, converting anacardic acids into cardanols.[3]

Physicochemical and Spectroscopic Characterization

This compound, along with its less unsaturated counterparts, contributes to the yellowish, oily liquid nature of CNSL.[2] While the mixture is soluble in organic solvents like ethanol (B145695) and ether, it is nearly immiscible in water.[1] The presence of a carboxylic acid group, a phenolic hydroxyl group, and an unsaturated 15-carbon side chain defines its chemical properties and biological activities.[3]

Table 1: Physicochemical Properties of Anacardic Acids

| Property | Value | Reference(s) |

| Molecular Formula (Triene) | C22H30O3 | [] |

| Molecular Weight (Triene) | 342.47 g/mol | [] |

| Appearance | Yellowish oily liquid | [2] |

| Solubility | Good in ethanol, ether; nearly immiscible in water | [1] |

| pKa (Carboxylic Acid) | ~3.0 | [2] |

| pKa (Phenolic Hydroxyl) | ~10-13 | [2] |

Characterization of this compound is primarily achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for its structural elucidation.

Table 2: Key ¹H-NMR and ¹³C-NMR Shifts for this compound (in CDCl₃)

| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference(s) |

| COOH | 11.08 | 175.58 | [4] |

| Aromatic H (H-4, H-5, H-6) | 6.75 (d), 7.37 (t), 6.85 (d) | 122.91, 135.48, 116.05 | [4] |

| Aromatic C (C-1 to C-6) | - | 163.79, 110.77, 147.84 | [4] |

| Olefinic H (H-8', H-9', H-11', H-12') | 5.48–5.29 (m) | 130.63, 129.53, 127.83, 127.07 | [4] |

| Olefinic H (H-14') | 5.88–5.75 (m) | 137.06 | [4] |

| Terminal Olefinic H (H-15') | 5.05 (dd), 4.98 (d) | 114.91 | [4] |

| Aliphatic CH₂ (various) | 1.25–3.00 (m) | 25.79–36.65 | [4] |

Biological Activities and Quantitative Data

Research has consistently shown that the degree of unsaturation in the alkyl side chain of anacardic acid influences its biological activity, with the triene form often exhibiting the highest potency.[4][5][6]

Table 3: Comparative Biological Activities of Anacardic Acid Variants

| Activity | This compound (15:3) | Anacardic Acid Diene (15:2) | Anacardic Acid Monoene (15:1) | Reference(s) |

| Antioxidant (DPPH Inhibition) | Higher activity | Lower activity | Lower activity | [4] |

| Acetylcholinesterase (AChE) Inhibition | Higher activity | - | - | [4] |

| Cytotoxicity (against Artemia salina) | Higher cytotoxicity | - | - | [4][6] |

| Molluscicidal (against B. glabrata) | LC₅₀ = 0.35 ppm | LC₅₀ = 0.9 ppm | LC₅₀ = 1.4 ppm | [8] |

| Antibacterial (vs. S. mutans) | MIC = 1.56 µg/mL | - | - | [9] |

| Antibacterial (vs. S. aureus) | MIC = 6.25 µg/mL | - | - | [9] |

| α-Glucosidase Inhibition | IC₅₀ = 3.31 µg/mL | IC₅₀ = 1.99 µg/mL | IC₅₀ = 1.78 µg/mL | [10] |

| Soybean Lipoxygenase-1 Inhibition | IC₅₀ = 60 µM | - | - | [9] |

| NADH Oxidase Inhibition | IC₅₀ = 1.3 µg/mL | - | - | [][9] |

Note: A lower IC₅₀/LC₅₀/MIC value indicates higher potency.

Interestingly, for antifungal and α-glucosidase inhibitory activities, the trend is reversed, with the monoene form being more active.[4][10] This suggests that the linearity of the molecule may also play a crucial role in certain biological interactions.[4]

Signaling Pathways Modulated by Anacardic Acid

Anacardic acid has been shown to modulate several key signaling pathways implicated in cancer and inflammation. While many studies use a mixture of anacardic acids, the findings provide a foundation for understanding the mechanisms of action, which likely involve the potent triene component.

-

VEGF Signaling in Cancer Metastasis : Anacardic acid acts as an inhibitor of the Epithelial to Mesenchymal Transition (EMT) by targeting the VEGF signaling pathway.[11] In metastatic glioma cells, it decreases the phosphorylation of MAP kinases and down-regulates VEGF expression.[11]

-

PI3K Pathway in Neutrophils : Anacardic acid stimulates neutrophil extracellular trap (NET) production through a PI3K-dependent mechanism, potentially by activating G protein-coupled sphingosine-1-phosphate (S1P) receptors.[12][13]

-

NF-κB and p53 Pathways in Prostate Cancer : In prostate cancer cells, anacardic acids have been found to inhibit the NF-κB pathway and activate p53 signaling, leading to cell cycle arrest and apoptosis.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for working with this compound.

Protocol 1: Extraction of Anacardic Acids from Cashew Nut Shells

This protocol is based on solvent extraction to yield natural CNSL.

-

Preparation : Obtain raw cashew nuts. Carefully separate the shells from the kernels.

-

Extraction : Place the shells (e.g., 440 g) into a Soxhlet apparatus.[15]

-

Solvent : Add a sufficient volume of n-hexane (e.g., 1200 mL) as the solvent.[15]

-

Soxhlet Extraction : Heat the solvent to its boiling point (approx. 80°C) and allow the extraction to proceed for 4 hours.[15]

-

Concentration : After extraction, transfer the hexane-CNSL mixture to a rotary evaporator.

-

Solvent Removal : Reduce the pressure and heat to approximately 60°C to evaporate the hexane, yielding the crude CNSL extract rich in anacardic acids.[15]

Protocol 2: Isolation of this compound

This protocol uses column chromatography with silica (B1680970) gel impregnated with silver nitrate, which effectively separates compounds based on the degree of unsaturation.[4][6]

-

Column Preparation : Prepare a chromatography column with silica gel that has been impregnated with silver nitrate. This stationary phase enhances the separation of unsaturated compounds.

-

Sample Loading : Dissolve a known amount of the crude CNSL extract in a minimal amount of a non-polar solvent (e.g., hexane). Load this solution onto the top of the prepared column.

-

Elution : Begin elution with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297) or chloroform (B151607) in a stepwise or gradient manner.[15]

-

Fraction Collection : Collect the eluting solvent in separate fractions. The different anacardic acid variants will elute at different times. Due to the interaction with silver nitrate, the more unsaturated compounds (like the triene) are retained more strongly and elute later than the saturated and less unsaturated ones.

-

Monitoring : Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify which fractions contain the desired this compound.

-

Pooling and Concentration : Pool the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the isolated compound.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for quantifying this compound.

-

System : An HPLC system equipped with a Diode-Array Detector (DAD) or UV-Vis detector.

-

Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase : An isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20), with both solvents acidified with acetic acid to pH 3.0.[16]

-

Flow Rate : 1.5 mL/min.[17]

-

Detection : Monitor the eluent at a wavelength of 280 nm.[16]

-

Standard Preparation : Prepare a series of standard solutions of purified this compound at known concentrations (e.g., 50 to 1000 µg/mL).[16]

-

Sample Preparation : Prepare the sample (e.g., CNSL extract) by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Analysis : Inject the standards to create a calibration curve. Then, inject the sample. The retention time for this compound in a reversed-phase system is typically shorter than that of the diene and monoene forms due to its higher polarity.[18]

-

Quantification : Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound stands out as a highly bioactive natural product with significant potential in pharmacology and drug development. Its superior antioxidant, cytotoxic, and antimicrobial properties, when compared to its less unsaturated analogues, make it a compelling lead compound. The well-established methods for its extraction, isolation, and characterization provide a solid foundation for further research. Understanding its modulation of critical signaling pathways, such as those involving VEGF and PI3K, opens new avenues for therapeutic applications, particularly in oncology and immunology. This guide consolidates the key technical information required for scientists to effectively harness the potential of this fascinating molecule.

References

- 1. Anacardic acids - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-metastatic action of anacardic acid targets VEGF-induced signalling pathways in epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 14. mdpi.com [mdpi.com]

- 15. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Validation of a Method for Anacardic Acid Quantification in Cashew Peduncles via High-Performance Liquid Chromatography Coupled to a Diode-Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Anacardic Acid Triene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of anacardic acid triene (C15:3), a key bioactive component of cashew nut shell liquid (CNSL). Understanding the solubility of this phenolic lipid is critical for its extraction, purification, formulation, and application in pharmaceutical and biotechnological research. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and visualizes a key signaling pathway influenced by anacardic acid.

Quantitative Solubility Data

This compound, being a lipophilic molecule with a long unsaturated alkyl chain and a polar salicylic (B10762653) acid head, exhibits varying solubility in different organic solvents. The available quantitative data, primarily from technical datasheets, is summarized below. It is important to note that solubility is temperature-dependent, though this parameter is not specified in the available data.

Table 1: Quantitative Solubility of this compound and Related Compounds in Organic Solvents

| Compound | Solvent | Solubility (mg/mL) | Data Source |

| This compound (15:3) | Ethanol (B145695) | ~22 | [1] |

| Dimethylformamide (DMF) | ~20 | [1] | |

| Dimethyl sulfoxide (B87167) (DMSO) | ~15 | [1] | |

| Anacardic Acid Diene (15:2) | Ethanol | ~22 | [2] |

| Dimethylformamide (DMF) | ~20 | [2] | |

| Dimethyl sulfoxide (DMSO) | ~15 | [2] | |

| Anacardic Acid (General Mixture) | Ethanol | ~10 | [3] |

| Dimethylformamide (DMF) | ~10 | [3] | |

| Dimethyl sulfoxide (DMSO) | ~10 | [3] | |

| Methanol (B129727) | Soluble | [4] | |

| Ether | Freely Soluble | [5] |

Note: The general anacardic acid mixture is a yellow liquid and is reported to be partially miscible with ethanol and ether, and nearly immiscible with water[6]. The triene form is the most abundant in CNSL[5][7].

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for experimental design. The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.

Principle

An excess amount of the solute (this compound) is added to a specific volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (neat oil, purity ≥98%)

-

Organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

HPLC system with a UV detector

-

Analytical balance

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. An amount that is visibly in excess after equilibration is recommended.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a set period (e.g., 2 hours) to allow undissolved material to sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the analysis of anacardic acid. A reverse-phase C18 column is commonly used. The mobile phase could consist of an organic solvent like acetonitrile (B52724) or methanol and water with a small percentage of an acid (e.g., 0.1% formic or acetic acid) to ensure the protonation of the carboxylic acid group.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Monitor the eluent at a wavelength where anacardic acid has significant absorbance (e.g., ~280 nm or ~313 nm).

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Anacardic Acid and Cellular Signaling

Anacardic acid has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. One of the well-documented effects is its inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway Inhibition by Anacardic Acid

Caption: Anacardic acid inhibits the NF-κB signaling pathway.

This diagram illustrates that anacardic acid can inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes.

Conclusion

This technical guide provides foundational knowledge on the solubility of this compound in common organic solvents. While the available data offers a good starting point, further research is warranted to establish a more comprehensive solubility profile across a wider range of solvents and temperatures. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct such studies. Furthermore, the visualization of the NF-κB signaling pathway highlights one of the key mechanisms of action for anacardic acid, underscoring its potential in drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Anacardic Acid (CAS No 16611-84-0) Manufacturers, Suppliers and Exporters [tradeindia.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Anacardic acids - Wikipedia [en.wikipedia.org]

- 7. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Anacardic Acid Triene from Cashew Nut Shell Liquid (CNSL)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of anacardic acid, with a focus on its triene component, from cashew nut shell liquid (CNSL). Anacardic acids, the primary constituents of CNSL, are a mixture of 2-hydroxy-6-alkylbenzoic acids, with the alkyl side chain varying in its degree of unsaturation. The triene anacardic acid, in particular, has garnered significant interest due to its pronounced biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial effects.[1][2][3] Understanding the efficient extraction of this compound is crucial for its further investigation and potential therapeutic applications.

CNSL is a valuable and renewable resource obtained from the shells of cashew nuts (Anacardium occidentale)[4][5]. The composition of CNSL can vary depending on the extraction method employed. Cold solvent extraction methods typically yield "natural CNSL," which is rich in anacardic acids (around 60-90%), whereas heat extraction methods lead to the decarboxylation of anacardic acids to form cardanols, resulting in "technical CNSL"[4][6]. Therefore, the choice of extraction method is critical for obtaining high yields of anacardic acid.

This document outlines several established methods for anacardic acid extraction, presents quantitative data for comparison, and provides detailed experimental protocols. Additionally, it visualizes the extraction workflow and key signaling pathways modulated by anacardic acid to provide a deeper understanding of its biological context.

Data Presentation: Quantitative Analysis of Anacardic Acid Extraction

The following tables summarize quantitative data from various studies on the extraction of anacardic acid from CNSL, providing a comparative overview of different methodologies and their efficiencies.

Table 1: Yield of Cashew Nut Shell Liquid (CNSL) using Different Extraction Methods

| Extraction Method | Solvent | Yield of CNSL (%) | Reference |

| Soxhlet Extraction | Hexane (B92381) | 14 | [4] |

| Soxhlet Extraction | Acetone | Higher than other solvents | [7][8] |

| Accelerated Solvent Extraction (ASE) | Water-Methanol Mixture | 51.7 | [6] |

| Atmospheric Pressure Extraction | Water | 49.8 | [6] |

| Mechanical Expulsion | - | 23 | [9] |

Table 2: Yield and Composition of Anacardic Acids from CNSL

| Extraction/Purification Method | Starting Material | Yield of Anacardic Acid (%) | Triene:Diene:Monoene Ratio | Reference |

| Calcium Hydroxide (B78521) Precipitation | Natural CNSL | 60 | 3:1:1 | [10] |

| Calcium Hydroxide Precipitation | Natural CNSL | 76.05 (crude) | Not specified | [9] |

| Column Chromatography (Silica Gel) | Natural CNSL | 92 | 43.62% : 27.06% : 29.32% | [4] |

| Supercritical CO2 Extraction (50 °C, 300 bar) | Natural CNSL | 82 (of total anacardic acid) | Not specified | [11][12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the extraction and purification of anacardic acid from CNSL.

Protocol 1: Extraction of Anacardic Acid via Calcium Salt Precipitation

This method, adapted from Paramashivappa et al. (2001), is a widely used technique for the selective isolation of anacardic acids.[10][13]

Materials:

-

Natural Cashew Nut Shell Liquid (CNSL)

-

Water

-

Calcium Hydroxide (Ca(OH)₂)

-

11 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled Water

-

Rotary Evaporator

-

Filtration apparatus

Procedure:

-

Dissolve 100 g of natural CNSL in a mixture of methanol and 5% water.

-

Slowly add 50 g of calcium hydroxide to the solution while stirring continuously.

-

Continue stirring for an additional hour to ensure the complete formation of the calcium anacardate precipitate.

-

Filter the precipitate and wash it thoroughly with methanol to remove impurities.

-

Heat the collected calcium anacardate precipitate at 45-50 °C for 3 hours.

-

Suspend the dried precipitate in distilled water and acidify with 11 M HCl to convert the calcium anacardate back to anacardic acid.

-

Extract the anacardic acid from the aqueous solution using ethyl acetate.

-

Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the purified anacardic acid.

Protocol 2: Soxhlet Extraction of CNSL

This protocol describes a standard method for obtaining natural CNSL from cashew nut shells using a Soxhlet apparatus.[4]

Materials:

-

Ground Cashew Nut Shells

-

Hexane (or other suitable solvent like acetone)

-

Soxhlet extraction apparatus

-

Rotary Evaporator

Procedure:

-

Place a known weight of ground cashew nut shells (e.g., 440 g) into a porous thimble.

-

Position the thimble inside the Soxhlet extractor.

-

Fill the boiling flask with a suitable solvent (e.g., 1200 mL of hexane).

-

Heat the solvent to its boiling point (approximately 80°C for hexane) and allow the extraction to proceed for at least 4 hours.

-

After extraction, concentrate the resulting solution using a rotary evaporator at a reduced pressure and a temperature of 60°C to remove the solvent and obtain the crude CNSL.

Protocol 3: Purification of Anacardic Acid by Column Chromatography

This method is suitable for separating the components of CNSL, including the different unsaturated forms of anacardic acid.[4]

Materials:

-

Crude CNSL

-

Silica (B1680970) Gel (for column chromatography)

-

Hexane

-

Acetic Acid

-

Dichloromethane

-

Ethanol

-

Chromatography column

-

Fraction collector

-

Rotary Evaporator

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a chromatography column.

-

Dissolve a known amount of crude CNSL in a minimal volume of the initial mobile phase.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a series of solvent mixtures with increasing polarity:

-

Start with a mixture of hexane and 1% acetic acid.

-

Gradually increase the polarity by introducing chloroform with 1% acetic acid.

-

Finally, use a mixture of dichloromethane/ethanol (1:1) with 1% acetic acid.

-

-

Collect the eluting fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the desired anacardic acid components based on their TLC profiles.

-

Concentrate the pooled fractions using a rotary evaporator to obtain the purified anacardic acid.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for anacardic acid extraction and the key signaling pathways influenced by anacardic acid.

Caption: Workflow for the extraction and purification of anacardic acid from cashew nut shells.

Caption: Key signaling pathways modulated by anacardic acid in various biological processes.

Biological Activities and Signaling Pathways

Anacardic acid has been shown to modulate several critical signaling pathways, contributing to its diverse biological effects.

-

Anti-metastatic Activity: Anacardic acid has been demonstrated to inhibit the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by targeting the VEGF signaling pathway. It achieves this by decreasing the phosphorylation of MAP kinases and inhibiting the translocation of Sp1.[14]

-

Induction of Apoptosis in Cancer Cells: In prostatic cancer cells, anacardic acid induces apoptosis through autophagy by activating the ER stress/DAPK3/Akt signaling pathway.[15] It has also been shown to inhibit pancreatic cancer cell growth by activating the Chmp1A-ATM-p53 pathway.[16]

-

Immunomodulatory Effects: Anacardic acid stimulates the production of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs) in neutrophils, which are crucial for bacterial killing. This action is mediated through the PI3K signaling pathway, likely via activation of G protein-coupled sphingosine-1-phosphate receptors.[17]

The potent and varied biological activities of anacardic acid, particularly the triene component, underscore the importance of efficient and reproducible extraction and purification methods. The protocols and data presented here provide a solid foundation for researchers to isolate this promising natural compound for further investigation in drug discovery and development.

References

- 1. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay [gavinpublishers.com]

- 5. doi.nrct.go.th [doi.nrct.go.th]

- 6. agritrop.cirad.fr [agritrop.cirad.fr]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Understanding the effects of pre-treatment and extraction methods on lipid fingerprint of cashew nut shell liquid (CNSL) by non-targeted lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Isolation of anacardic acid from cashew (Anacardium occidentale L.) nu" by Jezalyn V. Maghirang [ukdr.uplb.edu.ph]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isolation of anacardic acid from natural cashew nut shell liquid (CNSL) using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jsta.cl [jsta.cl]

- 14. Anti-metastatic action of anacardic acid targets VEGF-induced signalling pathways in epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anacardic acid induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anacardic acid inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

Application Note: HPLC Method for Anacardic Acid Triene Isolation and Quantification

Abstract

Anacardic acids, a mixture of 6-alkylsalicylic acids found in cashew nut shell liquid (CNSL), are of significant interest for their diverse biological activities, including antibacterial, antioxidant, and anti-cancer properties. The triene component of anacardic acid, in particular, has shown potent bioactivity. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the effective isolation and precise quantification of anacardic acid triene from CNSL. Both normal-phase and reversed-phase methods are presented to provide flexibility depending on the available instrumentation and specific research needs. These protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

Anacardic acid is a mixture of several congeners that differ in the degree of unsaturation of their C15 alkyl side chain: saturated, monoene, diene, and triene.[1] The biological efficacy of anacardic acid can vary with the degree of unsaturation, making the isolation and quantification of specific isomers like the triene component crucial for pharmacological studies.[2][3] High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the separation and analysis of these closely related compounds.[4][5] This document provides detailed protocols for both normal-phase and reversed-phase HPLC methods for the analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of Anacardic Acids from Cashew Nut Shell Liquid (CNSL)

-

Weigh 20 g of CNSL.

-

For an initial extraction, mix the CNSL with a suitable solvent such as hexane.[4]

-

Transfer an accurately weighed aliquot of the extract equivalent to 100 mg of the initial sample into a 50 mL volumetric flask.[1]

-

Dissolve the aliquot in 20 mL of the HPLC mobile phase (diluent) and sonicate for 30 minutes.[1]

-

Allow the solution to return to room temperature and then adjust the volume to 50 mL with the diluent.[1]

-

Filter the solution through a 0.45 μm nylon syringe filter prior to HPLC injection.[1]

Protocol 1: Normal-Phase HPLC (NP-HPLC) for Isomer Separation

This method is effective for the separation of saturated, monoene, diene, and triene isomers.[1]

-

Instrumentation:

-

HPLC system with a UV detector.

-

-

Chromatographic Conditions:

-

Column: Chiralpack IA Chiral column (250 mm x 4.6 mm, 5 µm).[1]

-